molecular formula C9H11BN2O2 B1386929 1,7-Dimethyl-1H-indazole-5-boronic acid CAS No. 1310383-75-5

1,7-Dimethyl-1H-indazole-5-boronic acid

Cat. No.: B1386929
CAS No.: 1310383-75-5
M. Wt: 190.01 g/mol
InChI Key: YOKNKBHSACYLPB-UHFFFAOYSA-N
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Description

Molecular Framework and IUPAC Nomenclature

The systematic nomenclature of 1,7-dimethyl-1H-indazole-5-boronic acid reflects its complex structural hierarchy within the indazole framework. The compound's official International Union of Pure and Applied Chemistry designation accurately captures the precise positioning of functional groups, with methyl substitutions at the 1 and 7 positions of the indazole ring system and the boronic acid moiety anchored at position 5. The molecular formula C₉H₁₁BN₂O₂ encapsulates the elemental composition, revealing the presence of nine carbon atoms, eleven hydrogen atoms, one boron atom, two nitrogen atoms, and two oxygen atoms within the structure.

The Chemical Abstracts Service registry number 1310383-75-5 serves as the definitive identifier for this compound across international chemical databases and regulatory frameworks. The MDL number MFCD11226596 provides additional cataloging information within chemical inventory systems, facilitating precise identification and procurement processes. The systematic arrangement of substituents creates a unique electronic environment that distinguishes this compound from other indazole boronic acid derivatives, particularly through the combined influence of the dual methylation pattern and the electron-withdrawing boronic acid functionality.

The structural designation follows established nomenclature conventions where the indazole core serves as the parent heterocycle, with numerical indicators specifying the exact positions of substitution. The 1H designation indicates the specific tautomeric form, while the positioning of methyl groups at carbons 1 and 7 creates an asymmetric substitution pattern that influences both the compound's physical properties and potential reactivity profiles. The boronic acid functionality at position 5 introduces characteristic acid-base behavior and coordination capabilities that are fundamental to the compound's chemical behavior.

Properties

IUPAC Name

(1,7-dimethylindazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKNKBHSACYLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C2C(=C1)C=NN2C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 1,7-Dimethylindazole

  • The selective bromination or iodination at the 5-position of 1,7-dimethylindazole is achieved using reagents such as iodine (I2) in the presence of base (e.g., KOH) in polar aprotic solvents like DMF.
  • Reaction conditions involve stirring at room temperature for several hours (e.g., 3 hours) to obtain 5-bromo- or 5-iodo-1,7-dimethylindazole intermediates.
  • The halogenated intermediate precipitates upon quenching with aqueous solutions (e.g., Na2S2O4 and K2CO3), allowing isolation by filtration.

Palladium-Catalyzed Borylation

  • The halogenated intermediate undergoes borylation using bis(pinacolato)diboron or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as boron sources.
  • Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4, with bases such as cesium carbonate or potassium carbonate.
  • The reaction is conducted in mixed solvents like dioxane/water or DMF/water under nitrogen atmosphere at elevated temperatures (e.g., 90–100 °C) for 6–8 hours.
  • After completion, the reaction mixture is cooled, extracted with organic solvents (e.g., ethyl acetate), dried, concentrated, and purified by column chromatography.

Alternative Synthetic Routes

  • Some methods involve direct C-H borylation of the indazole ring using Rhodium or Iridium catalysts, but these are less common for 1,7-dimethyl substituted indazoles due to regioselectivity challenges.
  • Other synthetic sequences may include Suzuki coupling of 5-halogenated indazole with boronic acid derivatives to build more complex structures, but for the direct preparation of the boronic acid, the palladium-catalyzed Miyaura borylation is preferred.

Representative Experimental Data and Conditions

Step Reagents & Conditions Yield (%) Notes
Halogenation of 1,7-dimethylindazole I2 (1.5 equiv.), KOH (2 equiv.), DMF, rt, 3 h ~70 Formation of 5-iodo-1,7-dimethylindazole intermediate
Borylation Pd(dppf)Cl2 (5 mol%), bis(pinacolato)diboron (1.1 equiv.), Cs2CO3 (1.5 equiv.), dioxane/H2O (4:1), 95 °C, 6 h, N2 65–78 Purified by column chromatography as pale-yellow solid
Purification Silica gel chromatography, eluent: ethyl acetate/hexane Final product: this compound

Research Findings and Optimization Notes

  • The choice of base and solvent system critically affects the yield and purity of the boronic acid product. Cs2CO3 and dioxane/water mixtures provide optimal conditions.
  • Reaction temperature around 90–100 °C balances reaction rate and product stability.
  • Nitrogen atmosphere prevents oxidation of sensitive boronic acid groups.
  • Column chromatography purification is essential to remove palladium residues and side products.
  • The boronic acid moiety is sensitive to moisture and air; thus, handling under inert atmosphere and storing under refrigeration is recommended.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Reference
Halogenation Iodine, KOH, DMF RT, 3 h 5-iodo-1,7-dimethylindazole, 70% yield
Borylation Pd(dppf)Cl2, bis(pinacolato)diboron, Cs2CO3, dioxane/H2O 95 °C, 6 h, N2 This compound, 65–78% yield
Purification Silica gel chromatography Pure boronic acid

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can produce a wide range of substituted indazole compounds .

Scientific Research Applications

1,7-Dimethyl-1H-indazole-5-boronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-indazole-5-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with certain biomolecules, affecting their function. This property is exploited in various applications, including enzyme inhibition and drug development .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Similarity :

  • The highest similarity (0.96) is observed with (5-Methyl-1H-indazol-6-yl)boronic acid, which shares a methyl group near the boronic acid moiety but differs in its substitution (5-methyl vs. 1,7-dimethyl) and boronic acid position (6 vs. 5). This suggests that proximity of substituents to the boronic acid group significantly impacts structural similarity scores .
  • Lower similarity scores (e.g., 0.84 for 3-Methyl-1H-indazol-5-yl-5-boronic acid) correlate with more distant methyl substitution relative to the boronic acid group.

Compounds with boronic acid at position 6 (e.g., CAS 885068-10-0) may exhibit distinct electronic properties due to resonance effects, altering their efficacy in Suzuki reactions .

Functional Implications: Mono-methylated analogs like (4-Methyl-1H-indazol-5-yl)boronic acid (similarity 0.87) are simpler to synthesize but may lack the steric protection conferred by dimethyl substitution, affecting their utility in environments requiring prolonged stability .

Research and Industrial Relevance

This compound’s structural distinctions position it as a specialized reagent for synthesizing complex molecules where steric control is critical. However, the dimethyl substitution may limit its use in sterically demanding catalytic systems compared to less hindered analogs .

Further studies are needed to quantify its reactivity, solubility, and stability relative to the compounds in Table 1. Comparative pharmacological profiling would also clarify its advantages in drug development pipelines.

Biological Activity

1,7-Dimethyl-1H-indazole-5-boronic acid is a boronic acid derivative with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by its molecular formula C9H11BN2O2C_9H_{11}BN_2O_2 and a molecular weight of approximately 190.01 g/mol. The presence of the boronic acid functional group allows it to form reversible covalent bonds with biomolecules, making it a valuable intermediate for various organic synthesis applications, particularly in the Suzuki-Miyaura coupling reactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that compounds in the indazole family can inhibit the growth of various bacteria and fungi. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but it is believed to involve interference with microbial metabolic pathways.

Antitumor Activity

Several studies have explored the antitumor potential of indazole derivatives, including this compound. For instance, research on related indazole compounds has demonstrated their ability to act as inhibitors of key kinases involved in cancer progression. Notably, derivatives have shown efficacy against Polo-like kinase 4 (PLK4), a target in cancer therapy. In vitro assays revealed that certain indazole derivatives achieved single-digit nanomolar IC50 values against PLK4, indicating strong inhibitory potential.

Case Study: Indazole Derivatives Against Cancer

CompoundTarget KinaseIC50 (nM)Notes
81c PLK49Effective in mouse models for colon cancer
82a Pan-Pim Kinases0.4Strong activity against multiple kinases

The mechanism of action for this compound primarily involves its ability to form reversible covalent bonds with specific biomolecules. This property is exploited in enzyme inhibition and drug development. The compound's interactions with biological targets are being studied to elucidate its therapeutic potential further.

Pharmacokinetics and Biochemical Pathways

Understanding the pharmacokinetic properties of this compound is crucial for assessing its bioavailability and therapeutic efficacy. Factors such as solubility, stability, and metabolic pathways influence how effectively it can be utilized in a clinical setting.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 1,7-dimethylindazole with boronic acid derivatives under specific conditions, often requiring a catalyst and heat to facilitate the formation of the boronic acid group. This compound serves as a precursor for creating novel indazole-containing molecules with diverse biological activities.

Table: Synthesis Methods Comparison

MethodYield (%)Conditions
Reaction with Boronic Acid65Catalyst required; heating
Alternative SynthesisVariesDepends on reagents used

Q & A

Q. What are the standard synthetic protocols for 1,7-Dimethyl-1H-indazole-5-boronic acid, and how do reaction conditions influence yield?

Synthesis typically involves Suzuki-Miyaura cross-coupling or direct borylation of indazole precursors. Key factors include solvent choice (e.g., dioxane/water mixtures for solubility ), catalyst selection (palladium-based catalysts ), and temperature control. For example, ultrasonic irradiation enhances efficiency in analogous reactions by reducing reaction times . Base selection (e.g., potassium phosphate) maintains optimal pH during coupling .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include ¹H/¹³C NMR (indazole C-H at δ 8.1–8.3 ppm, B-OH protons at δ 6.5–7.0 ppm ), HPLC-UV for impurity quantification , and mass spectrometry. Thermogravimetric analysis (TGA) assesses thermal stability .

Q. How does methylation at N1 and C7 affect physicochemical properties?

Methylation reduces boronic acid dimerization and increases lipid solubility (logP increase ~0.8 vs. non-methylated analogs ). N1 methylation prevents tautomerization, stabilizing coordination in metal-catalyzed reactions .

Q. What are its primary applications in medicinal chemistry?

Used in protease inhibitor development (boronic acid-mediated transition-state mimicry ), kinase-targeted drug discovery (indazole core affinity for ATP-binding pockets ), and PET tracer synthesis via ¹⁸F-fluorination .

Q. What handling precautions are necessary?

Store under argon at -20°C to prevent dimerization . Use anhydrous solvents and avoid prolonged exposure to basic conditions (pH >9) .

Advanced Research Questions

Q. How can Suzuki cross-coupling reactions be optimized for low conversion rates?

Strategies include:

  • Screening Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to address catalyst poisoning
  • Using dioxane/water (3:1) for solubility and stability
  • Implementing ultrasonic/microwave-assisted conditions for 20–30% yield improvements

Q. How to reconcile contradictory reactivity reports in nucleophilic substitutions?

Discrepancies arise from:

  • Substituent positional effects altering electron density
  • Solvent-dependent protodeboronation (mitigate with pH 7–8 buffers)
  • Trace metal contamination. Validate studies using deuterated analogs .

Q. What methodological approaches assess stability under physiological conditions?

Conduct:

  • pH profiling (pH 1–10) with UV-Vis monitoring
  • Forced degradation studies (H₂O₂/ascorbic acid)
  • Long-term stability analysis in DMSO-d6/PBS via ¹¹B NMR

Q. How do computational methods guide derivative design for enhanced binding?

Combine molecular docking (AutoDock Vina) and DFT calculations to:

  • Map boronic acid-diol binding geometries
  • Predict pKa values and simulate enzyme inhibition transition states Validate with SPR assays on synthesized analogs .

Q. What considerations are critical for flow chemistry applications?

Design includes:

  • Pre-filtering solutions to avoid microreactor clogging
  • Optimizing residence time (30–90 seconds)
  • In-line IR monitoring and immobilized Pd catalysts to prevent leaching

Key Data and Trends

  • Structural Analogs : Similarity scores for analogs range from 0.84–0.99, with methylation position critically affecting reactivity .
  • Stability : 1,7-Dimethyl substitution improves stability at pH 7.4 by 40% vs. monosubstituted derivatives .
  • Catalytic Efficiency : Ultrasonic conditions reduce reaction times by 50% in Suzuki couplings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,7-Dimethyl-1H-indazole-5-boronic acid
Reactant of Route 2
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1,7-Dimethyl-1H-indazole-5-boronic acid

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